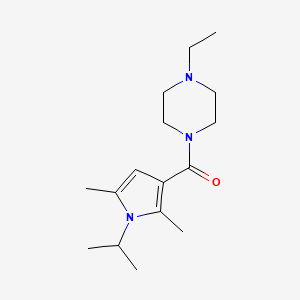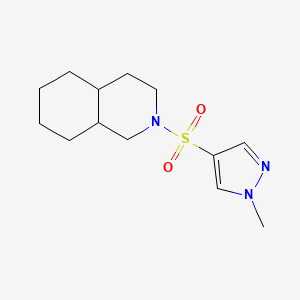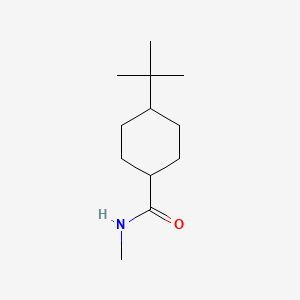![molecular formula C10H21N3O3S B7512707 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane, also known as MS-275 or Entinostat, is a synthetic molecule that belongs to the class of benzamide histone deacetylase inhibitors (HDACIs). It has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mécanisme D'action
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane inhibits the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the accumulation of acetylated histones, leading to changes in chromatin structure and gene expression. 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to selectively inhibit class I HDAC enzymes, which are overexpressed in many cancer cells. This leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to modulate the immune response in autoimmune diseases, such as multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane in lab experiments is its selectivity for class I HDAC enzymes, which allows for the specific modulation of gene expression. Additionally, 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to have low toxicity and good pharmacokinetics, making it a promising therapeutic agent for clinical use. However, one limitation of using 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane in lab experiments is its high cost and limited availability, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for the research and development of 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane. One direction is the exploration of its potential use as a therapeutic agent for other diseases, such as viral infections and metabolic disorders. Another direction is the development of more potent and selective HDAC inhibitors that can overcome the limitations of 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane. Additionally, the combination of 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane with other therapeutic agents, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of biomarkers for predicting the response to 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane in different patient populations is an important area for future research.
Méthodes De Synthèse
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane can be synthesized by reacting 2-aminobenzoic acid with isobutyl chloroformate to obtain N-(2-isobutoxyethyl)-2-aminobenzamide. The resulting compound is then reacted with methyl isobutyl sulfonate to obtain the final product, 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane. The synthesis of 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane is a multi-step process that requires careful attention to detail and purification to obtain a high yield of pure product.
Applications De Recherche Scientifique
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been extensively studied in preclinical models and clinical trials for its potential use as a therapeutic agent for cancer, neurodegenerative disorders, and autoimmune diseases. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to the inhibition of tumor growth. 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane has been shown to modulate the immune response in autoimmune diseases, such as multiple sclerosis.
Propriétés
IUPAC Name |
3-[[methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3S/c1-8(2)13(3)17(15,16)12-9-6-4-5-7-11-10(9)14/h8-9,12H,4-7H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYVCWXBHJBQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)NC1CCCCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)

![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)


![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)



![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)


